molecular formula C30H43N5O8S2 B14439774 L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide CAS No. 75796-34-8

L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide

Cat. No.: B14439774
CAS No.: 75796-34-8
M. Wt: 665.8 g/mol
InChI Key: XZJNNKBQRUCANK-MFNPRMOXSA-N
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Description

L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is a complex organic compound with the molecular formula C30H43N5O8S2 This compound is a peptide derivative, which means it is composed of amino acids linked together in a specific sequence The compound’s structure includes tyrosine, methionine, glycine, and phenylalanine residues, along with a sulfopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, the sulfopentyl group is introduced through a specific alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure efficient coupling reactions and minimal side reactions. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: The sulfopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

    Reduction: Thiol-containing peptides.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s peptide backbone allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfopentyl group may enhance its binding affinity or stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-D-methionylglycyl-N-(1-phosphonopentyl)-D-phenylalaninamide
  • L-Tyrosyl-D-methionylglycyl-N-(5-carboxypentyl)-D-phenylalaninamide

Uniqueness

L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is unique due to the presence of the sulfopentyl group, which imparts distinct chemical properties and potential biological activities. This modification can influence the compound’s solubility, stability, and interaction with molecular targets, setting it apart from other similar peptides.

Properties

CAS No.

75796-34-8

Molecular Formula

C30H43N5O8S2

Molecular Weight

665.8 g/mol

IUPAC Name

1-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]pentane-1-sulfonic acid

InChI

InChI=1S/C30H43N5O8S2/c1-3-4-10-27(45(41,42)43)35-30(40)25(18-20-8-6-5-7-9-20)33-26(37)19-32-29(39)24(15-16-44-2)34-28(38)23(31)17-21-11-13-22(36)14-12-21/h5-9,11-14,23-25,27,36H,3-4,10,15-19,31H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H,35,40)(H,41,42,43)/t23-,24+,25+,27?/m0/s1

InChI Key

XZJNNKBQRUCANK-MFNPRMOXSA-N

Isomeric SMILES

CCCCC(NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O

Canonical SMILES

CCCCC(NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O

Origin of Product

United States

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